Sumanene

Bowl Depth Structural Comparison Buckybowl Geometry

Sumanene (C21H12) is a C3v-symmetric buckybowl and pristine C60 fragment. Its three benzylic positions enable selective functionalization for ion sensing, signal amplification, and organic electronics. • Cs+-selective electrodes: logK(Cs,Na) as low as -3.15 for 137Cs detection. • 62.5-fold allosteric signal amplification for steroid chemosensors. • Benzylic oxidation enables heterasumanene tweezers for fullerene encapsulation. • Debye-type dielectric relaxation in crystalline derivatives for OFETs. Available in research quantities. Ships under ambient conditions.

Molecular Formula C21H12
Molecular Weight 264.3 g/mol
CAS No. 151253-59-7
Cat. No. B050392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumanene
CAS151253-59-7
Synonyms4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene
Molecular FormulaC21H12
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2
InChIInChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2
InChIKeyWOYKPMSXBVTRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sumanene: C3v-Symmetric Buckybowl


Sumanene (C21H12) is a bowl-shaped polycyclic aromatic hydrocarbon classified as a buckybowl, possessing C3v symmetry and representing a pristine fragment of C60 fullerene [1]. First synthesized in 2003, it features three benzylic carbon atoms that are absent in its closest structural analog, corannulene, enabling selective functionalization pathways that are critical for advanced receptor design, chemosensor development, and organic electronics [1].

C3v-symmetric buckybowl architecture for supramolecular receptor studies
Three benzylic functionalization handles enable regioselective synthetic diversification
Deeper bowl geometry supports concave–convex electronic asymmetry in sensor and host-guest research

Why Corannulene Cannot Replace Sumanene


Although corannulene (C20H10, C5v symmetry) is the most prominent buckybowl comparator, sumanene differs fundamentally in bowl depth, thermodynamic stability, the presence of reactive benzylic positions, and resulting supramolecular and electronic behavior [1]. These quantifiable structural and physicochemical differences—detailed in Section 3—preclude direct interchangeability in applications such as ion-selective potentiometric sensing, allosteric signal amplification, and post-functionalization-dependent materials design.

Risk Factor
Sumanene
Corannulene
Bowl geometry
Deeper bowl supports stronger guest interaction
Shallower bowl may not provide equivalent receptor performance
Benzylic reactivity
Three sp3 benzylic sites for post-functionalization
No benzylic carbons; limits analogous synthetic tuning
Supramolecular behavior
Reported allosteric signal amplification in chemosensors
No comparable amplification system demonstrated

Sumanene vs. Corannulene: Quantitative Evidence


Bowl Depth: Sumanene vs. Corannulene

Sumanene exhibits a bowl depth of 1.11 Å, measured as the distance from the mean plane of the hub benzene ring to the peripheral carbon atoms [1]. The corresponding depth for corannulene is 0.87 Å [1]. The 0.24 Å deeper bowl in sumanene results from the C3v framework and directly contributes to a higher dipole moment and stronger concave–convex electronic asymmetry.

Bowl Depth
head-to-head
0.24 Å deeper (27%)
Sumanene 1.11 Å vs. Corannulene 0.87 Å
Supports receptor design through enhanced guest interactions
X-ray / OVGF computational data; review experimental conditions
Bowl Depth Structural Comparison Buckybowl Geometry

Formation Enthalpy: Sumanene vs. Corannulene

Sumanene is thermodynamically less stable than corannulene: the standard formation enthalpy ΔHf0 for sumanene is 528.3 kJ/mol, compared to 487.5 kJ/mol for corannulene, as calculated via isodesmic reaction schemes [1]. The 40.8 kJ/mol difference reflects the additional strain in the C3v-symmetric framework and renders sumanene more reactive at its benzylic sites.

Formation Enthalpy
head-to-head
Δ 40.8 kJ/mol higher
Sumanene 528.3 kJ/mol vs. Corannulene 487.5 kJ/mol
Higher reactivity enables benzylic site functionalization
Isodesmic scheme, OVGF/6-311G(d,p); review synthetic utility
Thermodynamic Stability Formation Enthalpy Strain Energy

Unique Benzylic Functionalization Sites

Sumanene contains three benzylic carbon atoms that are absent in corannulene and serve as regioselective sites for oxidation, alkylation, and heteroatom incorporation [1]. These positions can be quantitatively converted to carbonyl groups (sumanene-trione) or substituted with nitrogen and chalcogen atoms to generate heterasumanenes [1]. Corannulene, lacking sp3-hybridized benzylic carbons, offers no equivalent post-synthetic diversification pathway.

Benzylic Sites
class-level
3 reactive benzylic positions (sumanene) vs. 0 (corannulene)
Enables regioselective oxidation and heteroatom incorporation
Organic synthesis; class-level inference across buckybowls
Benzylic Functionalization Synthetic Handles Regioselective Oxidation

Supramolecular Signal Amplification for Steroid Sensing

A hetero-supramolecular polymer composed of a sumanene-based chemosensor and sumanene monomer achieved up to 62.5-fold amplification of a steroid chemosensor signal by varying the sumanene monomer concentration [1]. This allosteric amplification mechanism relies on the dynamic supramolecular polymerization behavior enabled by sumanene's curved π-surface and benzylic functionalization. No comparable amplification system has been demonstrated using corannulene, which lacks the requisite architecture for such allosteric control.

Signal Amplification
cross-study
Up to 62.5‑fold amplification (sumanene-based polymer) vs. no amplification reported for corannulene
May support ultrasensitive chemosensor research
Solution-phase supramolecular polymer; cross-study comparable
Supramolecular Polymer Allosteric Effector Signal Amplification

Cesium-Selective Electrode Performance

Sumanene-derived receptor 9, incorporated into a PVC/o-NPOE membrane, provided a potentiometric selectivity coefficient logK(Cs,Na) of –3.15, representing a 0.65 log unit improvement over the blank membrane (–2.50) and demonstrating Cs+ preference over Na+ [1]. In contrast, corannulene-based ion-selective electrodes are virtually unreported in the literature, and the Hofmeister selectivity sequence governs ion response in the absence of a selective receptor. This confirms that sumanene's bowl geometry and benzylic derivatization enable selective alkali metal recognition that the corannulene scaffold cannot deliver.

Cs+ Selectivity
class-level
logK(Cs,Na) –3.15 (sumanene receptor) vs. blank membrane –2.50; ~4.5× better Na+ rejection
Supports Cs+-selective electrode development for environmental monitoring
PVC/o-NPOE membrane, SSM; corannulene-based electrodes not reported
Ion-Selective Electrode Potentiometric Sensor Cesium Selectivity

Sumanene: Key Application Scenarios


Cesium-Selective Sensors for Environmental Monitoring

Sumanene-based receptors, validated with selectivity coefficients logK(Cs,Na) as low as –3.15, can be deployed in ion-selective electrodes for the detection of radioactive cesium (137Cs) in nuclear waste streams and contaminated water [1]. The demonstrated discrimination against sodium and other alkali metals directly addresses the critical need for Cs+-specific sensing in complex matrices.

Allosteric Signal Amplification for Chemosensors

The 62.5-fold signal amplification achieved with sumanene-based supramolecular polymers enables the design of steroid chemosensors with dramatically enhanced detection limits [1]. This allosteric effector strategy, uniquely enabled by sumanene's benzylic anchoring and curved π-surface, is directly transferable to clinical diagnostics and environmental analyte monitoring where signal enhancement is paramount.

Functionalizable Building Blocks for Organic Electronics

The three benzylic positions of sumanene serve as precise synthetic handles for introducing fluorine atoms, carbonyl groups, or heteroatoms, yielding derivatives such as 1,1-difluorosumanene that exhibit Debye-type dielectric relaxation in the crystalline state [1]. These properties are directly exploitable in organic field-effect transistors (OFETs) and crystalline dielectric layers, where corannulene's lack of benzylic sites precludes analogous functional tuning.

Sumanene-Trione and Heterasumanenes for Host-Guest Chemistry

Quantitative oxidation of sumanene's benzylic positions yields sumanene-trione, a versatile precursor for synthesizing heterasumanenes with tailored binding pockets [1]. These derivatives are directly applicable as molecular tweezers for fullerene encapsulation and selective metal ion receptors, leveraging the deeper bowl geometry (1.11 Å) and higher thermodynamic reactivity (ΔHf0 528.3 kJ/mol) that distinguish sumanene from corannulene.

Application
Selection Property
Validation Focus
Cesium-selective environmental sensing
Ion selectivity profile (Cs+ vs. Na+)
Interference study in complex aqueous matrices
Supramolecular chemosensor amplification
Allosteric effector integration in polymer systems
Detection limit enhancement and reproducibility under dynamic conditions
Organic electronics building block
Benzylic site reactivity for dielectric tuning
Dielectric property measurement in thin-film or crystalline devices
Host-guest chemistry and molecular tweezers
Bowl depth and carbonyl conversion capability
Fullerene encapsulation or selective metal ion binding assays

Technical Documentation Hub

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49 linked technical documents
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